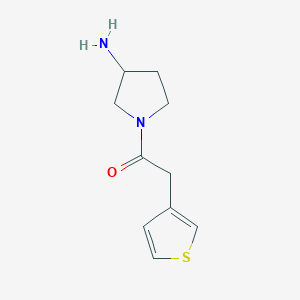

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-9-1-3-12(6-9)10(13)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRCHPCDKCVETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is a key structural component and can be synthesized via cyclization reactions starting from suitable precursors such as butanetriols or haloalkyl derivatives.

According to a European patent (EP1138672A1), optically active butyl-1,2,4-trimesylate can be converted in the presence of primary amines (e.g., benzylamine) in tetrahydrofuran at controlled temperatures (0°C to 70°C, preferably 50-60°C) to yield optically active pyrrolidine derivatives. This process involves nucleophilic substitution and ring closure under mild conditions, ensuring high chemical and optical yields.

The amino protecting group (such as benzyl) in the pyrrolidine intermediate can be replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 0-100°C (preferably 30-70°C), facilitating further functionalization steps.

Introduction of the Amino Group

The amino group at the 3-position of the pyrrolidine ring is introduced via nucleophilic substitution or reductive amination.

The patent describes introducing the amino group by reacting the pyrrolidine intermediate with secondary amines (R2R3NH) under pressure (3x10^6 to 2x10^7 Pa), preferably 5x10^6 to 8x10^6 Pa, and elevated temperatures (20-200°C, preferably 100-150°C). This step yields the desired 3-amino-pyrrolidine derivatives with high chemical and optical purity.

This method allows for selective introduction of the amino group with control over stereochemistry and functional group compatibility.

Representative Synthetic Route Summary

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization of butyl-1,2,4-trimesylate with primary amine | THF, 0-70°C (preferably 50-60°C), inert atmosphere | Optically active pyrrolidine derivative |

| 2 | Amino protecting group exchange | Allyl haloformate, heptane, 0-100°C (preferably 30-70°C) | Allyloxycarbonyl-protected pyrrolidine |

| 3 | Amino group introduction | Reaction with secondary amine, pressure 3-20 MPa, 20-200°C (preferably 100-150°C) | 3-Amino-pyrrolidine derivative |

| 4 | Thiophene ring attachment | Cross-coupling (e.g., Suzuki coupling) or condensation | Final compound: 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |

Detailed Research Findings and Optimization

The patent process emphasizes the importance of protecting groups and reaction conditions to achieve high optical purity and chemical yield. For example, the use of mesylates as leaving groups and allyloxycarbonyl as a protecting group improves selectivity and facilitates subsequent transformations.

Reaction pressures and temperatures are critical in the amino group introduction step to drive the substitution efficiently without racemization or side reactions.

The thiophene-containing derivatives have been studied for biological activity, indicating that the synthetic methods yield compounds suitable for medicinal chemistry applications.

The pyrrolidine scaffold is versatile and widely used in drug discovery, and the presence of the thiophene ring enhances biological properties, motivating the development of efficient synthetic routes.

Additional Notes on Related Compounds and Reagents

Preparation of thiophene ethanone derivatives (e.g., 2-acetylthiophene) involves condensation reactions under acidic reflux conditions with reagents such as dimethylamine hydrochloride and paraformaldehyde, which may be adapted for the thiophene moiety attachment in the target compound.

Typical yields for related intermediates in thiophene chemistry range from 70% to over 90%, depending on solvent, temperature, and reaction time.

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Modifications in the Amine Ring

Modifications in the Aromatic Substituent

Functional Group Variations

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2OS, with a molecular weight of 196.27 g/mol. The compound features a pyrrolidine ring connected to a thiophene moiety, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives. Specifically, compounds similar to this compound have shown promising activity against viral infections by disrupting critical interactions in viral fusion processes. For instance, modifications in the thiophene structure have been correlated with enhanced antiviral efficacy, particularly against the Ebola virus .

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties. A series of compounds derived from similar scaffolds have demonstrated significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The dual-targeting mechanism observed in these compounds suggests that they may inhibit bacterial DNA gyrase and topoisomerase IV, leading to effective bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the pyrrolidine ring is crucial for maintaining activity, while alterations in the thiophene substituents can enhance potency. For example, variations at the 2 and 5 positions of the thiophene ring have been linked to improved bioactivity profiles .

Study on Antiviral Efficacy

A study investigating the antiviral efficacy of thiophene derivatives found that certain modifications led to a significant increase in potency against viral pseudotypes. The compound's ability to inhibit the NPC1/EBOV-GP interaction was particularly noteworthy, suggesting its potential as a therapeutic agent against Ebola virus infections .

Evaluation of Antibacterial Properties

In another study focused on antibacterial activity, derivatives similar to this compound were synthesized and tested against various strains. The results indicated that these compounds exhibited low nanomolar activity against resistant bacterial strains, with promising results in in vivo models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2OS |

| Molecular Weight | 196.27 g/mol |

| Antiviral Activity | Effective against EBOV |

| Antibacterial Activity | Low nanomolar potency |

| Modification | Effect on Activity |

|---|---|

| Substituent at Position 2 | Increased antiviral potency |

| Substituent at Position 5 | Enhanced antibacterial action |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one and related analogs?

Answer: The compound can be synthesized via Claisen-Schmidt condensation between a ketone-bearing pyrrolidine derivative (e.g., 1-(3-aminopyrrolidin-1-yl)ethan-1-one) and a thiophene-substituted aldehyde (e.g., thiophen-3-yl-carbaldehyde). Typical conditions involve refluxing in methanol with KOH as a base for 24 hours, followed by extraction with dichloromethane and purification via silica gel chromatography . Modifications to the aldehyde substituents (e.g., fluorine, methoxy, or halogens) allow access to diverse analogs .

Q. How is the structural identity of this compound confirmed experimentally?

Answer: Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., observed [M+H]+ vs. calculated mass) .

- NMR Spectroscopy:

- IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield in the synthesis of this compound?

Answer:

- Solvent: Methanol or ethanol is preferred for solubility and base compatibility .

- Base: KOH (1–2 equiv) in methanol achieves >70% yield for similar enone formations .

- Purification: Silica gel chromatography with gradients of ethyl acetate/hexane (4–40%) effectively isolates the product .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene ring influence the compound’s reactivity or spectroscopic properties?

Answer: Electron-withdrawing groups (e.g., halogens) on the thiophene ring can:

- Alter NMR Shifts: Fluorine substituents induce deshielding in adjacent protons (e.g., δ 7.4 → 7.6 ppm) .

- Modify Reaction Kinetics: Electron-deficient thiophenes may slow condensation rates due to reduced aldehyde electrophilicity .

- Impact HRMS Fragmentation: Chlorine/bromine substituents produce distinct isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) .

Q. How can contradictory NMR data (e.g., unexpected splitting or missing signals) be resolved during structural analysis?

Answer:

- Dynamic Effects: Rotamers in the pyrrolidine ring may cause signal broadening; variable-temperature NMR (e.g., 25°C to −40°C) can resolve splitting .

- Impurity Identification: Compare HRMS with theoretical values to rule out side products (e.g., over-alkylation) .

- 2D NMR (COSY, HSQC): Assigns coupling networks and distinguishes overlapping signals (e.g., thiophene vs. pyrrolidine protons) .

Q. What strategies are effective for improving enantiomeric purity in analogs containing chiral pyrrolidine moieties?

Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during pyrrolidine ring formation .

- X-ray Crystallography: Confirm absolute configuration of single crystals, especially for biologically active enantiomers .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Answer:

- Stability: The compound is hygroscopic; store under argon at −20°C to prevent hydrolysis of the ketone group .

- Degradation Pathways:

- Oxidation: Thiophene ring sulfoxidation (detected via LC-MS at m/z +16) .

- Hydrolysis: Cleavage of the enone bond to yield 3-aminopyrrolidine and thiophene-acetic acid derivatives (confirmed by TLC) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties or binding affinities?

Answer:

- DFT Calculations: Optimize geometry and calculate dipole moments (relevant for solubility) using Gaussian or ORCA .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.